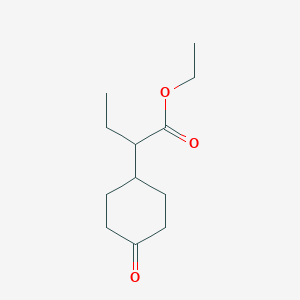

Ethyl 2-(4-oxocyclohexyl)butanoate

CAS No.: 1923824-52-5

Cat. No.: VC11655165

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1923824-52-5 |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.28 g/mol |

| IUPAC Name | ethyl 2-(4-oxocyclohexyl)butanoate |

| Standard InChI | InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 |

| Standard InChI Key | OWBCTQKZGGTHRG-UHFFFAOYSA-N |

| SMILES | CCC(C1CCC(=O)CC1)C(=O)OCC |

| Canonical SMILES | CCC(C1CCC(=O)CC1)C(=O)OCC |

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 2-(4-oxocyclohexyl)butanoate (C₁₂H₂₀O₃) features a cyclohexyl ring with a ketone at position 4 and a butanoate ester group at position 2. The ester group introduces polarity, while the cyclohexane ring contributes to conformational flexibility. Key structural attributes include:

-

Molecular formula: C₁₂H₂₀O₃

-

Molecular weight: 212.29 g/mol (calculated from atomic masses)

-

Functional groups: Ketone (C=O) and ester (COOEt)

Comparative analysis with Ethyl 2-oxo-4-phenylbutyrate (C₁₂H₁₄O₃) reveals that replacing the phenyl group with a 4-oxocyclohexyl moiety reduces aromaticity but enhances steric flexibility, potentially altering reactivity in nucleophilic substitutions .

Stereoelectronic Effects

The cyclohexane ring’s chair conformation influences the compound’s stereoelectronic profile. Computational models suggest that the equatorial positioning of the ketone group minimizes steric hindrance, favoring interactions with enzymatic active sites or synthetic reagents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves Claisen condensation between ethyl acetoacetate and 4-oxocyclohexyl bromide under basic conditions. For example, potassium tert-butoxide in toluene facilitates deprotonation and nucleophilic attack, analogous to the synthesis of Ethyl 2-oxo-4-phenylbutyrate . Reaction conditions critical for yield optimization include:

-

Temperature: 0–25°C (prevents side reactions)

-

Solvent: Toluene or THF (enhances solubility of intermediates)

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >90% purity.

Table 1: Synthetic Routes for Analogous Esters

| Compound | Method | Yield | Purity | Source |

|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Claisen condensation | 78% | >95% | |

| Ethyl 4-oxo-2-(2-oxoethyl)butanoate | Esterification | N/A | N/A |

Industrial-Scale Manufacturing

Continuous flow reactors equipped with acidic ion-exchange resins could enhance esterification efficiency, as demonstrated in the production of Ethyl 2-(oxan-4-yl)propanoate . Key parameters include:

-

Residence time: 10–15 minutes

-

Temperature: 60–80°C

-

Pressure: 2–3 bar (prevents solvent evaporation)

Physicochemical Properties

While experimental data for Ethyl 2-(4-oxocyclohexyl)butanoate is unavailable, extrapolation from analogs suggests:

-

Density: 1.09–1.12 g/mL at 25°C

-

Solubility: Miscible with chloroform and ethyl acetate; insoluble in water

Spectroscopic fingerprints include:

-

¹H NMR: δ 1.2–1.4 ppm (triplet, CH₃ of ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), δ 2.5–2.7 ppm (multiplet, cyclohexyl protons)

-

IR: 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O)

Applications in Pharmaceutical Chemistry

Chiral Intermediate Synthesis

The compound’s ketone and ester groups make it a candidate for asymmetric reduction to produce hydroxy esters, precursors to angiotensin-converting enzyme (ACE) inhibitors . For instance, bioreduction using Lactobacillus species yields enantiomerically pure alcohols with >90% enantiomeric excess (ee).

Antimicrobial Activity

Structural analogs, such as Ethyl 2-(oxan-4-yl)propanoate, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . The cyclohexyl moiety may enhance membrane permeability, though direct evidence for Ethyl 2-(4-oxocyclohexyl)butanoate remains speculative.

Future Research Directions

-

Enzymatic Studies: Screen hydrolases for selective ester bond cleavage to generate 2-(4-oxocyclohexyl)butanoic acid, a potential anti-inflammatory agent.

-

Computational Modeling: Use DFT calculations to predict regioselectivity in nucleophilic additions to the ketone group.

-

Toxicological Profiling: Assess acute toxicity in rodent models to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume